Cas no 912350-00-6 (Potassium 4-iodophenyltrifluoroborate)

Potassium 4-iodophenyltrifluoroborate structure
912350-00-6 structure
Nombre del producto:Potassium 4-iodophenyltrifluoroborate
Número CAS:912350-00-6
MF:C6H4BF3I
Megavatios:270.806644439697
MDL:MFCD09800738
CID:93204
PubChem ID:23688160

Potassium 4-iodophenyltrifluoroborate Propiedades químicas y físicas

Nombre e identificación

    • Potassium 4-iodophenyltrifluoroborate
    • potassium,trifluoro-(4-iodophenyl)boranuide
    • Borate(1-), trifluoro(4-iodophenyl)-, potassium, (T-4)- (9CI)
    • potassium trifluoro(4-iodophenyl)boranuide
    • CS-0189289
    • Potassium 4-iodophenyltrifluoroborate, >=96%
    • Potassium 4-iodophenyl trifluoroborate
    • AS-2315
    • Potassium trifluoro(4-iodophenyl)borate(1-)
    • Potassium4-iodophenyltrifluoroborate
    • 912350-00-6
    • potassium;trifluoro-(4-iodophenyl)boranuide
    • MFCD09800738
    • E85477
    • AKOS016339814
    • DB-231690
    • DTXSID30635627
    • MDL: MFCD09800738
    • Renchi: 1S/C6H4BF3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H/q-1
    • Clave inchi: IQLRWNHKSKNCBF-UHFFFAOYSA-N
    • Sonrisas: F[B-](C1C=CC(I)=CC=1)(F)F

Atributos calculados

  • Calidad precisa: 309.90400
  • Masa isotópica única: 309.90399g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 133
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 0Ų

Propiedades experimentales

  • Punto de fusión: 297-299°C
  • PSA: 0.00000
  • Logp: 2.34560
  • Sensibilidad: Light Sensitive

Potassium 4-iodophenyltrifluoroborate Información de Seguridad

Potassium 4-iodophenyltrifluoroborate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHENG KE LU SI SHENG WU JI SHU
sc-280008-1g
Potassium 4-iodophenyltrifluoroborate,
912350-00-6
1g
¥1158.00 2023-09-05
Key Organics Ltd
AS-2315-0.5G
Potassium 4-iodophenyltrifluoroborate
912350-00-6 >95%
0.5g
£37.00 2025-02-08
eNovation Chemicals LLC
D769603-5g
Potassium4-iodophenyltrifluoroborate
912350-00-6 96%
5g
$245 2023-05-17
TRC
P698773-100mg
Potassium 4-Iodophenyltrifluoroborate
912350-00-6
100mg
$ 65.00 2022-06-02
TRC
P698773-500mg
Potassium 4-Iodophenyltrifluoroborate
912350-00-6
500mg
$ 80.00 2022-06-02
Chemenu
CM218649-25g
Potassium trifluoro(4-iodophenyl)borate
912350-00-6 95%
25g
$475 2021-06-16
Ambeed
A177439-250mg
Potassium 4-iodophenyltrifluoroborate
912350-00-6 98%
250mg
$24.0 2025-03-16
Apollo Scientific
PC200131-5g
Potassium 4-iodophenyltrifluoroborate
912350-00-6 99%
5g
£107.00 2025-02-21
Key Organics Ltd
AS-2315-5MG
Potassium 4-iodophenyltrifluoroborate
912350-00-6 >95%
5mg
£46.00 2025-02-08
Key Organics Ltd
AS-2315-1G
Potassium 4-iodophenyltrifluoroborate
912350-00-6 >95%
1g
£50.00 2025-02-08

Potassium 4-iodophenyltrifluoroborate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol ,  Water ;  30 min, 0 °C; overnight, rt
Referencia
Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates
Music, Arif ; et al, Chemistry - A European Journal, 2021, 27(13), 4322-4326

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Iodine ;  10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 Reagents: Potassium bifluoride Solvents: Water ;  10 min, rt
Referencia
Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety
Molander, Gary A.; et al, Journal of Organic Chemistry, 2006, 71(19), 7491-7493

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  rt → 0 °C; overnight, rt
Referencia
Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation
Music, Arif ; et al, Organic Letters, 2021, 23(11), 4179-4184

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  15 min, rt
Referencia
Denitrogenative Pd/Cu-catalyzed Suzuki-type Cross-coupling of Aryltrifluoroborates with Arylhydrazine Hydrochlorides in Water under Room Temperature
Wang, Guofang; et al, Applied Organometallic Chemistry, 2018, 32(3),

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C; 1 h, -78 °C; 40 min, -78 °C → rt
1.2 Reagents: Potassium bifluoride Solvents: Water ;  30 min, rt
Referencia
Preparation of potassium azidoaryltrifluoroborates and their cross-coupling with aryl halides
Cho, Young Ae; et al, Organic Letters, 2009, 11(19), 4330-4333

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  1 h, 70 °C
Referencia
A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates
Churches, Quentin I.; et al, Journal of Organic Chemistry, 2015, 80(11), 5428-5435

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  rt → 0 °C; overnight, rt
Referencia
Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation
Music, Arif ; et al, Organic Letters, 2021, 23(11), 4179-4184

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  30 min, 0 °C; overnight, rt
Referencia
Photocatalyzed transition-metal-free oxidative cross-coupling reactions of tetraorganoborates
Music, Arif; et al, ChemRxiv, 2020, 1, 1-6

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol ,  Water ;  30 min, 0 °C; overnight, rt
Referencia
Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates
Music, Arif ; et al, Chemistry - A European Journal, 2021, 27(13), 4322-4326

Potassium 4-iodophenyltrifluoroborate Raw materials

Potassium 4-iodophenyltrifluoroborate Preparation Products

Potassium 4-iodophenyltrifluoroborate Literatura relevante

Proveedores recomendados
Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Minglong (Xianning) Medicine Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Minglong (Xianning) Medicine Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinan Hanyu Chemical Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd